molecular formula C8H12O3 B6203334 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid CAS No. 69455-34-1

2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid

Cat. No.: B6203334
CAS No.: 69455-34-1
M. Wt: 156.18 g/mol
InChI Key: DMJDGSYFXJOVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid is an organic compound characterized by a cyclohexene ring attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid typically involves the reaction of cyclohexene with glyoxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with cellular membranes. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-1-en-1-ylacetic acid
  • Cyclohex-1-en-1-ol
  • Cyclohex-1-en-1-one

Uniqueness

2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid is unique due to its combination of a cyclohexene ring and a hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

CAS No.

69455-34-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7,9H,1-3,5H2,(H,10,11)

InChI Key

DMJDGSYFXJOVEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C(=O)O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.